molecular formula C30H28N2O4 B370709 2-(3-METHYLPHENOXY)-N-{4'-[2-(3-METHYLPHENOXY)ACETAMIDO]-[1,1'-BIPHENYL]-4-YL}ACETAMIDE

2-(3-METHYLPHENOXY)-N-{4'-[2-(3-METHYLPHENOXY)ACETAMIDO]-[1,1'-BIPHENYL]-4-YL}ACETAMIDE

Cat. No.: B370709
M. Wt: 480.6g/mol
InChI Key: MPSKALFNMPXAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenoxy)-N-(4’-{[(3-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(4’-{[(3-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 3-methylphenol with acetic anhydride to form 3-methylphenoxyacetic acid. This intermediate is then reacted with 4-aminobiphenyl to form the final product through an amide bond formation reaction. The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of 2-(3-methylphenoxy)-N-(4’-{[(3-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-(4’-{[(3-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3-methylphenoxy)-N-(4’-{[(3-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(4’-{[(3-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

2-(3-methylphenoxy)-N-(4’-{[(3-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C30H28N2O4

Molecular Weight

480.6g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[4-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]phenyl]acetamide

InChI

InChI=1S/C30H28N2O4/c1-21-5-3-7-27(17-21)35-19-29(33)31-25-13-9-23(10-14-25)24-11-15-26(16-12-24)32-30(34)20-36-28-8-4-6-22(2)18-28/h3-18H,19-20H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

MPSKALFNMPXAQJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.